
6-(4-Fluorophenyl)pyridazin-3-ol
Overview
Description
6-(4-Fluorophenyl)pyridazin-3-ol is a heterocyclic compound that belongs to the pyridazine family. Pyridazines are known for their diverse pharmacological activities and are often used as core scaffolds in medicinal chemistry
Preparation Methods
The synthesis of 6-(4-Fluorophenyl)pyridazin-3-ol typically involves the reaction of 4-fluorobenzaldehyde with hydrazine hydrate to form 4-fluorophenylhydrazine. This intermediate is then reacted with ethyl acetoacetate under reflux conditions to yield the desired pyridazin-3-ol derivative . Industrial production methods may involve similar synthetic routes but optimized for large-scale production, including the use of continuous flow reactors and automated synthesis systems to enhance yield and purity.
Chemical Reactions Analysis
6-(4-Fluorophenyl)pyridazin-3-ol undergoes various chemical reactions, including:
Scientific Research Applications
Medicinal Chemistry Applications
Anticancer Activity
Research indicates that pyridazinone derivatives, including 6-(4-Fluorophenyl)pyridazin-3-ol, exhibit promising anticancer properties. For instance, studies have shown that compounds with similar structures can inhibit the proliferation of cancer cell lines, such as SK-BR-3 breast cancer cells. The mechanism often involves the inhibition of specific enzymes that are crucial for cancer cell survival and proliferation .
Anti-inflammatory Properties
The compound has been investigated for its anti-inflammatory effects, particularly through the inhibition of cyclooxygenase (COX) enzymes. In vitro studies have demonstrated that certain derivatives possess significant COX-2 inhibitory activity, comparable to established anti-inflammatory drugs like celecoxib. For example, a related study reported IC50 values for COX-2 inhibition at approximately 0.04 μmol, indicating strong potential for therapeutic use in inflammatory conditions .
Analgesic Effects
this compound has also been evaluated for analgesic activity. Research has shown that compounds within this class can significantly reduce pain responses in animal models, suggesting potential for development as pain management therapies .
Agricultural Applications
Agrochemical Development
In agricultural research, pyridazine derivatives have been explored for their effectiveness as herbicides and insecticides. The unique structural features of this compound may enhance its efficacy in targeting specific pests while minimizing environmental impact. Studies have suggested that such compounds could serve as selective agents in pest control formulations .
Mechanistic Insights
The biological activities of this compound can be attributed to its interaction with various molecular targets:
- Enzyme Inhibition : The compound's ability to inhibit kinases such as GSK3 has been highlighted in research focusing on metabolic disorders and cancer treatment .
- Receptor Modulation : It may also modulate receptor activity involved in inflammatory pathways, contributing to its analgesic and anti-inflammatory effects .
Case Studies
Several case studies illustrate the practical applications of this compound:
- Case Study 1 : A study conducted on a series of pyridazinone derivatives demonstrated significant anticancer activity against various cell lines, establishing a structure-activity relationship that highlights the importance of substituent positioning on the aromatic ring .
- Case Study 2 : In a pharmacological assessment involving animal models, derivatives were tested for their anti-inflammatory effects using carrageenan-induced paw edema assays, showing promising results compared to standard treatments .
Mechanism of Action
The mechanism of action of 6-(4-Fluorophenyl)pyridazin-3-ol involves its interaction with specific molecular targets and pathways. For instance, it has been shown to inhibit calcium ion influx, which is required for the activation of platelet aggregation . This inhibition is crucial for its anti-inflammatory and antiplatelet activities. Additionally, the compound may interact with various enzymes and receptors, modulating their activity and leading to its diverse pharmacological effects .
Comparison with Similar Compounds
6-(4-Fluorophenyl)pyridazin-3-ol can be compared with other pyridazine derivatives, such as:
6-(3-Fluorophenyl)pyridazin-3-ol: Similar in structure but with a different position of the fluorine atom, leading to variations in its chemical and biological properties.
6-(4-(2-Fluorophenyl)piperazin-1-yl)-3(2H)-pyridazinone: Exhibits anti-inflammatory activity similar to indomethacin.
6-Phenylpyridazin-3(2H)-one: Known for its inotropic and vasodilator properties.
These comparisons highlight the unique properties of this compound, particularly its specific substitution pattern and the resulting pharmacological activities.
Biological Activity
6-(4-Fluorophenyl)pyridazin-3-ol is a compound that has garnered interest in medicinal chemistry due to its diverse biological activities. This article explores its pharmacological properties, mechanisms of action, and potential therapeutic applications, supported by data tables and relevant case studies.
Chemical Structure and Properties
The chemical structure of this compound can be represented as follows:
- Molecular Formula : CHFNO
- Molecular Weight : 201.19 g/mol
This compound features a pyridazine ring substituted with a fluorophenyl group, which is critical for its biological activity.
Antimicrobial Activity
Research indicates that this compound exhibits significant antimicrobial properties. It has been shown to inhibit the growth of various bacterial strains, including both Gram-positive and Gram-negative bacteria. The compound's activity is comparable to established antibiotics, suggesting its potential as a new antimicrobial agent .
Analgesic and Anti-inflammatory Effects
Several studies have demonstrated the analgesic and anti-inflammatory properties of this compound. It has been reported to exhibit dual inhibition of cyclooxygenase (COX) and lipoxygenase (LOX) enzymes, which are crucial in the inflammatory process. This dual action may provide a therapeutic advantage over traditional non-steroidal anti-inflammatory drugs (NSAIDs), particularly regarding gastrointestinal side effects .
Table 1: Summary of Biological Activities
Activity Type | Mechanism of Action | Reference |
---|---|---|
Antimicrobial | Inhibition of bacterial growth | |
Analgesic | COX and LOX inhibition | |
Anti-inflammatory | Dual inhibition leading to reduced inflammation |
Study on Analgesic Properties
A study conducted by Abida et al. evaluated the analgesic effects of various pyridazinone derivatives, including this compound. The results indicated that this compound significantly reduced pain in animal models, demonstrating efficacy comparable to traditional analgesics like indomethacin .
Cytotoxicity Evaluation
In vitro cytotoxicity assays were performed on human cancer cell lines (MCF-7, SK-OV-3, and LoVo). The results revealed that this compound exhibited dose-dependent cytotoxic effects, particularly against colon cancer cells, indicating its potential as an anticancer agent .
Table 2: Cytotoxicity Results
Cell Line | IC (µM) | Observations |
---|---|---|
MCF-7 | >200 | Low toxicity |
SK-OV-3 | 75 | Moderate cytotoxicity |
LoVo | 50 | High cytotoxicity |
The biological activity of this compound can be attributed to several mechanisms:
- Enzyme Inhibition : The compound's ability to inhibit COX and LOX enzymes reduces the production of pro-inflammatory mediators.
- Cellular Interaction : Molecular docking studies suggest that this compound interacts effectively with specific cellular targets involved in pain and inflammation signaling pathways .
- Antimicrobial Mechanism : The exact mechanism behind its antimicrobial activity is still under investigation but may involve disruption of bacterial cell wall synthesis or interference with metabolic pathways.
Q & A
Basic Research Questions
Q. What are the established synthetic routes for 6-(4-Fluorophenyl)pyridazin-3-ol, and what analytical techniques are critical for validating its purity and structure?
- Synthesis : Common methods involve condensation reactions between fluorophenyl-substituted precursors and pyridazine intermediates. For example, fluorophenyl groups can be introduced via Suzuki-Miyaura coupling or nucleophilic aromatic substitution, followed by oxidation or hydrolysis to yield the hydroxyl group at the 3-position .
- Validation : Nuclear Magnetic Resonance (NMR) spectroscopy (¹H/¹³C) confirms regiochemistry, while High-Resolution Mass Spectrometry (HRMS) verifies molecular weight. X-ray crystallography (as seen in related pyridazine derivatives) resolves stereochemical ambiguities .
Q. How does the 4-fluorophenyl substituent influence the compound’s physicochemical properties?
- The fluorine atom’s electronegativity enhances electron-withdrawing effects, stabilizing the pyridazine ring and increasing metabolic resistance. This substituent also modulates solubility (logP) and hydrogen-bonding capacity, critical for bioavailability studies .
- Computational methods (e.g., DFT calculations) predict dipole moments and electrostatic potential surfaces, aiding in solubility and reactivity assessments .
Q. What preliminary pharmacological assays are recommended to evaluate its bioactivity?
- In vitro assays : Enzyme inhibition studies (e.g., cyclooxygenase or phosphodiesterase assays) are prioritized for pyridazinone derivatives. Cell viability assays (e.g., MTT) screen for cytotoxicity .
- Target identification : Surface plasmon resonance (SPR) or fluorescence polarization assays identify binding interactions with receptors like GPCRs or kinases .
Advanced Research Questions
Q. What strategies resolve contradictory data on the compound’s mechanism of action across studies?
- Data reconciliation : Meta-analysis of dose-response curves and binding kinetics (e.g., Kd, IC50) across studies can identify experimental variables (e.g., buffer pH, cell lines). Orthogonal assays (e.g., CRISPR knockouts) validate target specificity .
- Case study : Discrepancies in reported antiplatelet activity may arise from differences in platelet-rich plasma preparation or agonist selection .
Q. How can computational modeling optimize the design of this compound derivatives for enhanced selectivity?
- Molecular docking : Simulate interactions with target proteins (e.g., COX-1 vs. COX-2) to prioritize substituents that improve binding affinity. For example, adding electron-donating groups to the pyridazine ring may reduce off-target effects .
- MD simulations : Assess conformational stability in aqueous and lipid environments to predict pharmacokinetic profiles .
Q. What advanced spectroscopic techniques characterize its tautomeric equilibria in solution?
- Dynamic NMR : Variable-temperature ¹H NMR tracks tautomeric shifts between pyridazin-3-ol and pyridazinone forms.
- IR spectroscopy : O–H and C=O stretching frequencies differentiate enol and keto tautomers .
Q. How do structural analogs (e.g., 6-(3,4-dihydroxyphenyl)pyridazin-3-ol) compare in terms of redox behavior?
- Cyclic voltammetry reveals oxidation potentials influenced by substituent electron-donating/withdrawing effects. The 4-fluorophenyl group stabilizes the radical intermediate, reducing oxidation propensity compared to dihydroxyphenyl analogs .
Q. Methodological Considerations
Q. What protocols mitigate degradation during long-term storage?
- Store under inert atmosphere (N2 or Ar) at –20°C in amber vials. LC-MS monitoring detects hydrolytic byproducts (e.g., pyridazinones) .
Q. How to address low yields in fluorophenyl coupling reactions?
- Optimize palladium catalysts (e.g., Pd(PPh3)4) and ligand systems (e.g., SPhos) for Suzuki-Miyaura reactions. Microwave-assisted synthesis improves reaction efficiency .
Q. Key Citations
Properties
IUPAC Name |
3-(4-fluorophenyl)-1H-pyridazin-6-one | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H7FN2O/c11-8-3-1-7(2-4-8)9-5-6-10(14)13-12-9/h1-6H,(H,13,14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SWHTYHMWPIYECQ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C2=NNC(=O)C=C2)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H7FN2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50404317 | |
Record name | 6-(4-fluorophenyl)pyridazin-3-ol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50404317 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
190.17 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
58897-67-9 | |
Record name | 6-(4-fluorophenyl)pyridazin-3-ol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50404317 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 6-(4-fluorophenyl)pyridazin-3-ol | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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